molecular formula C17H30N6O10 B10825664 Pinealon Acetate

Pinealon Acetate

Cat. No.: B10825664
M. Wt: 478.5 g/mol
InChI Key: GDKWZMZURALPEA-YWUTZLAHSA-N
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Description

Pinealon Acetate is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential neuroprotective properties and has been studied for its effects on cognitive functions, oxidative stress, and various other biological processes. This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinealon Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed from the amino acid.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure high efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pinealon Acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups, under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound and its various analogs .

Scientific Research Applications

Mechanism of Action

Pinealon Acetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pinealon Acetate is compared with other similar compounds, such as:

Uniqueness: this compound’s ability to cross the blood-brain barrier and directly interact with DNA sets it apart from other peptides. Its specific sequence and structure allow it to modulate cognitive functions and protect neurons from oxidative damage .

References

Properties

Molecular Formula

C17H30N6O10

Molecular Weight

478.5 g/mol

IUPAC Name

acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1

InChI Key

GDKWZMZURALPEA-YWUTZLAHSA-N

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N

Origin of Product

United States

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